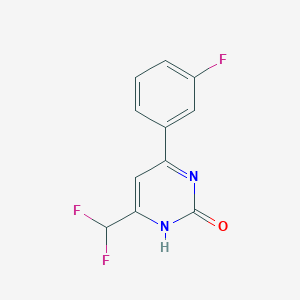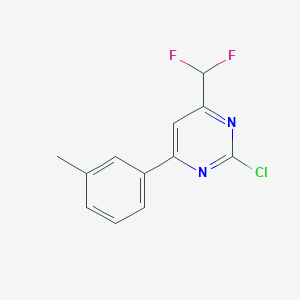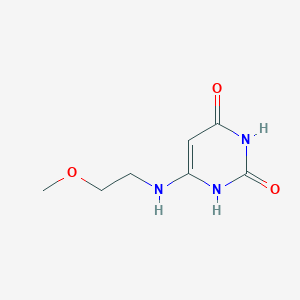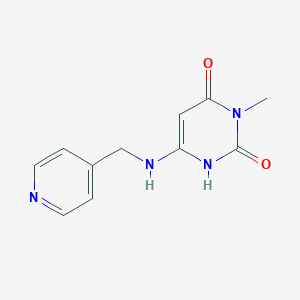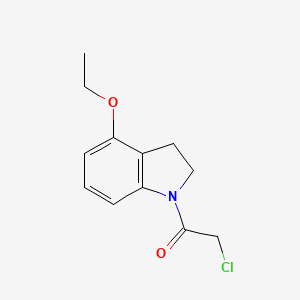
2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one”, there are related compounds that have been synthesized. For instance, a simple and efficient method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole has been described .Applications De Recherche Scientifique
Pharmacology: Antiviral and Anticancer Potential
Indole derivatives, like 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one, have shown significant promise in pharmacological research due to their diverse biological activities. They have been studied for their antiviral properties against influenza and Coxsackie B4 virus, with certain compounds demonstrating inhibitory activity and high selectivity indices . Additionally, their anticancer potential has been explored, with some derivatives exhibiting strong cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents .
Biochemistry: Chemoproteomic Studies
In biochemistry, this compound is utilized as a cysteine-reactive small-molecule fragment for chemoproteomic studies. It aids in the identification and characterization of both traditionally druggable proteins and those considered “undruggable” due to their challenging nature . This application is crucial for understanding protein functions and interactions at a molecular level.
Medicinal Chemistry: Alzheimer’s Disease Research
The structural features of indolin-2-one derivatives have been leveraged in medicinal chemistry to design inhibitors for Alzheimer’s disease. These compounds have been synthesized and tested for their ability to inhibit acetylcholine esterase (AChE), a key enzyme associated with the disease’s progression . The most potent compounds have shown significant inhibition percentages, highlighting their therapeutic potential.
Organic Synthesis: Building Blocks for Drug Development
2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one serves as an important building block in organic synthesis. It is used to create more complex molecules that can be further developed into drugs with various therapeutic applications. Its role in synthesizing imidazole-containing compounds, which exhibit a wide range of biological activities, is particularly noteworthy .
Drug Design: Targeted Protein Degradation
This compound’s role extends to drug design, where it is used in the development of electrophilic PROTAC® molecules for targeted protein degradation. This innovative approach allows for the selective elimination of disease-causing proteins, offering a new avenue for therapeutic intervention .
Chemical Engineering: Process Optimization
In chemical engineering, 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one is involved in process optimization and the development of efficient methods for synthesizing valuable chemical intermediates. Its use in the preparation of compounds like prothioconazole, an agricultural fungicide, exemplifies its industrial significance .
Orientations Futures
While specific future directions for “2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one” are not mentioned in the literature, related compounds such as “2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one” are being used as cysteine-reactive small-molecule fragments for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mécanisme D'action
Target of Action
It is noted that this compound is a key intermediate required for the synthesis of prothioconazole , which is a promising agricultural fungicide .
Mode of Action
It’s possible that it interacts with its targets via nucleophilic substitution .
Result of Action
It is known to be a key intermediate in the synthesis of prothioconazole .
Propriétés
IUPAC Name |
2-chloro-1-(4-ethoxy-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-11-5-3-4-10-9(11)6-7-14(10)12(15)8-13/h3-5H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCSQFCFMSUBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



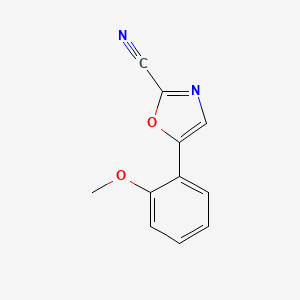


![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)
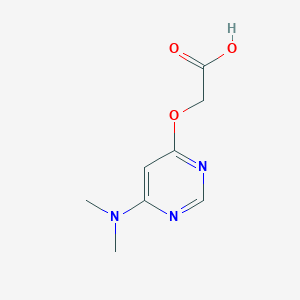
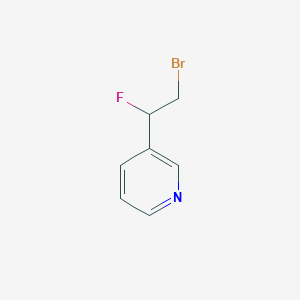
![2-(tert-butyl) 3a-methyl 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1480945.png)
![1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480946.png)
![2-Benzyl-1-cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480947.png)
![5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1480948.png)
